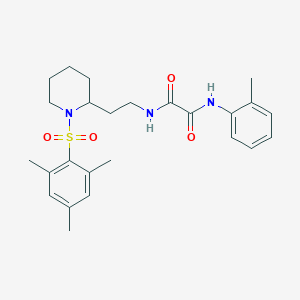

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted piperidine ring and an o-tolyl (ortho-methylphenyl) group. The mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) introduces steric bulk and electron-withdrawing properties, which may enhance binding interactions or metabolic stability.

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17-15-19(3)23(20(4)16-17)33(31,32)28-14-8-7-10-21(28)12-13-26-24(29)25(30)27-22-11-6-5-9-18(22)2/h5-6,9,11,15-16,21H,7-8,10,12-14H2,1-4H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLAKKDOSHDYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, typically using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Oxalamide Moiety: The oxalamide group is attached through a coupling reaction, often using oxalyl chloride and an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Scientific Research Applications

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several notable applications:

Medicinal Chemistry

- The compound has been referenced in patent literature for its potential activity against serotonin receptors, indicating possible applications in treating neurological disorders such as depression and anxiety.

- It may serve as a building block for synthesizing more complex therapeutic agents.

Neuropharmacology

- Preliminary studies suggest that it acts as a selective antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. This positions it as a candidate for research into cognitive enhancement and neuroprotection.

Biological Studies

- The compound can be utilized in enzyme inhibition studies or receptor binding assays, providing insights into its mechanisms of action and potential therapeutic effects.

Industrial Applications

- It may be used in the production of specialty chemicals or as an intermediate in synthesizing other compounds, enhancing its commercial viability.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Potential activity against serotonin receptors; building block for complex agents | |

| Neuropharmacology | Antagonist of N-methyl-D-aspartate receptor; implications for cognitive enhancement | |

| Biological Studies | Used in enzyme inhibition and receptor binding studies | |

| Industrial Applications | Intermediate for specialty chemicals production |

Mechanism of Action

The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, altering their activity. The piperidine ring and oxalamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Oxalamides are a versatile class of compounds with applications ranging from antiviral agents to flavor enhancers. Below is a detailed comparison of the target compound with structurally related analogs:

Key Observations

Antiviral Activity: Piperidine-containing oxalamides (e.g., Compound 6) exhibit HIV entry inhibition via interactions with the CD4-binding site. The mesitylsulfonyl group in the target compound may mimic aromatic residues in viral proteins, though its bulk could affect binding kinetics compared to smaller substituents like hydroxymethyl-thiazole . BNM-III-170 incorporates a guanidinomethyl group, which enhances affinity through ionic interactions, a feature absent in the target compound .

Flavoring Agents :

- S336 and related analogs (e.g., S5456) prioritize methoxybenzyl and pyridyl groups for umami receptor (hTAS1R1/hTAS1R3) activation. The target’s o-tolyl group lacks the electron-donating methoxy substituents critical for flavor enhancement, suggesting divergent applications .

Enzyme Inhibition: SCD inhibitors (e.g., Compound 20) rely on halogenated aryl groups (3-chlorophenyl) for hydrophobic binding.

Metabolic Stability :

- Sulfonamide groups (e.g., mesitylsulfonyl) are resistant to hydrolysis, contrasting with ester-containing flavoring agents like S336, which may undergo faster metabolic clearance .

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety. Its molecular formula is with a molecular weight of 477.64 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H31N3O4S |

| Molecular Weight | 477.64 g/mol |

| IUPAC Name | This compound |

Preliminary studies indicate that this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory functions. By antagonizing this receptor, the compound may influence neuropharmacological pathways, positioning it as a candidate for further research in treating neurological disorders.

In Vitro and In Vivo Studies

Research has demonstrated that the compound exhibits significant binding affinity to NMDA receptors, suggesting its potential utility in modulating synaptic transmission. In vitro assays have shown that it can effectively inhibit NMDA receptor-mediated currents, which could lead to therapeutic applications in conditions characterized by excessive NMDA receptor activity, such as neurodegenerative diseases.

Neuropharmacological Implications

A study published in Neuropharmacology highlighted the effects of similar compounds on NMDA receptor activity. The findings suggested that structural modifications can significantly enhance or reduce antagonist potency. This indicates that this compound's unique structure may confer distinct biological properties compared to other known NMDA antagonists.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group |

| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group |

| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group |

Future Directions in Research

The unique combination of functional groups in this compound suggests numerous avenues for future research:

- Neuropharmacological Applications : Investigating its potential as a treatment for conditions like Alzheimer's disease or schizophrenia by modulating NMDA receptor activity.

- Structure-Activity Relationship Studies : Further exploration of how modifications to the structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, mesitylsulfonyl groups can be introduced via sulfonylation using mesitylenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The oxalamide moiety is formed through coupling of activated oxalic acid derivatives (e.g., oxalyl chloride) with o-toluidine and the sulfonylated piperidine intermediate. Key factors include:

- Temperature : Reactions involving sulfonylation are exothermic and require controlled cooling (0–5°C) to prevent side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

- Yield Optimization : Stoichiometric excess of mesitylsulfonyl chloride (1.2–1.5 eq.) improves sulfonylation efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and oxalamide formation. Key signals include the mesityl aromatic protons (δ 6.7–7.1 ppm) and piperidine CH₂ groups (δ 1.5–2.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₉N₃O₄S⁺) .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) monitors purity (>98%) and detects byproducts like desulfonylated intermediates .

Advanced Research Questions

Q. How does the mesitylsulfonyl group influence the compound’s pharmacokinetic properties and target engagement?

- Methodological Answer :

- Lipophilicity : The mesitylsulfonyl group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like SwissADME predict bioavailability scores .

- Target Binding : Molecular docking (AutoDock Vina) reveals that the sulfonyl group forms hydrogen bonds with residues in the active site of serine proteases or kinase targets. Competitive inhibition assays (IC₅₀ determination) validate these interactions .

- Metabolic Stability : Incubation with liver microsomes (human/rat) identifies oxidative metabolism hotspots; LC-MS/MS tracks metabolite formation (e.g., sulfone oxidation products) .

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) to confirm target engagement. For cell-based discrepancies, check membrane permeability via Caco-2 assays or efflux ratios (P-gp/BCRP inhibition) .

- Buffer Conditions : Variations in pH or ionic strength (e.g., Tris vs. phosphate buffers) can alter sulfonamide ionization, affecting activity. Standardize assay buffers and include controls like known inhibitors (e.g., EGF for kinase assays) .

- Data Normalization : Normalize cell viability data to ATP content (CellTiter-Glo) to account for cytotoxicity confounding effects .

Q. What computational strategies predict this compound’s off-target interactions and toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify overlap with known toxicophores (e.g., reactive sulfonyl groups).

- Proteome-Wide Docking : Utilize platforms like SEA (Similarity Ensemble Approach) to predict off-target binding to GPCRs or ion channels .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks based on structural fragments .

Safety and Handling

Q. What are the primary health hazards associated with handling this compound, and what PPE is recommended?

- Methodological Answer :

- Hazards : Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) per GHS classification. Avoid inhalation of powders (STOT SE3, H335) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-certified N95 respirators in ventilated hoods (≥0.5 m/s face velocity) .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA/DOT guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.